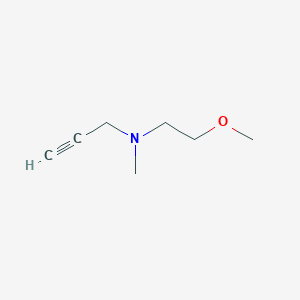

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

Übersicht

Beschreibung

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13NO . It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a methoxyethyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methoxyethanol with propargyl bromide in the presence of a base such as sodium hydride . The resulting intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous tetrahydrofuran (THF)

Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be performed using reducing agents like or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base

Major Products:

Oxidation: Formation of corresponding aldehydes or carboxylic acids

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted amines

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been investigated for its role in drug design, particularly as a bioisostere. Bioisosteres can enhance the pharmacological properties of lead compounds by improving potency, selectivity, and reducing toxicity. For instance, (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine has shown promise in modifying the activity of various target proteins in therapeutic contexts.

Case Study: Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties against human cytomegalovirus (HCMV). Studies have demonstrated that modifications to the amine structure can enhance binding affinity to viral proteases, leading to increased inhibition rates .

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteolytic enzymes, which are crucial in various disease mechanisms.

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCMV Protease | 10 | |

| Related Compound 1 | Acetylcholinesterase | 15 | |

| Related Compound 2 | Dipeptidyl Peptidase IV | 8 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate alkylating agents with 2-methoxyethylamine. This synthetic versatility allows for the development of various analogs with tailored biological activities.

Structural Variations

Modifying the structure of the compound can lead to significant changes in biological activity. For instance, altering the alkyl chain length or introducing additional functional groups can enhance solubility and bioavailability.

Table 2: Structural Variations and Their Effects

| Variation | Biological Activity | Observed Effects |

|---|---|---|

| Methyl substitution on nitrogen | Increased potency against HCMV | Enhanced binding affinity |

| Propynyl group extension | Improved enzyme inhibition | Broader spectrum of activity |

Potential Applications Beyond Medicine

Beyond its medicinal applications, this compound may find utility in other fields such as materials science and agricultural chemistry. Its ability to form stable complexes with metal ions could be harnessed for developing new materials or as a component in agrochemicals.

Case Study: Material Science

Research has indicated that small molecules like this compound can be utilized to create polymeric materials with enhanced mechanical properties due to their ability to interact with various substrates .

Wirkmechanismus

The mechanism of action of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. The presence of the methoxyethyl and prop-2-yn-1-yl groups enhances its reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

- (2-Methoxyethyl)(prop-2-yn-1-yl)amine

- N-Methylpropargylamine

- 2-Methoxyethylamine

Comparison:

- (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is unique due to the presence of both a methoxyethyl group and a prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity.

- (2-Methoxyethyl)(prop-2-yn-1-yl)amine lacks the methyl group, resulting in different reactivity and applications.

- N-Methylpropargylamine has a similar structure but lacks the methoxyethyl group, affecting its solubility and reactivity.

- 2-Methoxyethylamine lacks the prop-2-yn-1-yl group, making it less versatile in certain chemical reactions.

Biologische Aktivität

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, which includes a methoxyethyl group and a propynyl amine moiety, positions it as a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H13NO, with a molecular weight of 113.16 g/mol. The presence of both methoxyethyl and propynyl groups enhances its solubility and reactivity, making it suitable for various chemical syntheses and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 113.16 g/mol |

| Physical State | Clear liquid |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in biochemical pathways that may influence various physiological processes. The structural characteristics imparted by the methoxyethyl and propynyl groups enhance its reactivity and binding affinity to target molecules.

Biological Activities

Research into the biological activities of this compound is still emerging, but several potential applications have been identified:

- Pharmaceutical Development : This compound is being investigated as an intermediate in the synthesis of bioactive molecules that may target neurological disorders. Its unique structure may facilitate the development of novel therapeutic agents.

- Cancer Research : Similar alkynyl amines have shown promise in cancer treatment by modulating immune responses or inhibiting tumor growth. The potential for this compound to function in this capacity warrants further investigation .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests possible roles as an inhibitor in various biochemical pathways, potentially impacting metabolic processes or signaling pathways involved in disease states .

Future Directions

Further studies are essential to fully elucidate the biological activity of this compound. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating specific molecular interactions with target proteins or enzymes to clarify its mechanisms of action.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQGXAPSKBFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.